Proteasomal DUB Inhibitory Activity: RA-9 vs. b-AP15 vs. VLX1570
In a systematic comparative analysis of proteasome-associated DUB inhibitors, RA-9 demonstrated an inhibitory concentration of 20 μM against proteasomal DUB activity in vitro, positioning it with intermediate potency between the weaker analog b-AP15 (50 μM) and the more potent VLX1570 (10 μM IC50) [1]. This quantitative difference in inhibitory concentration has direct implications for experimental design, dosing regimens, and interpretation of downstream biological effects.
| Evidence Dimension | In vitro inhibition of proteasomal DUB activity |
|---|---|
| Target Compound Data | 20 μM (RA-9) |
| Comparator Or Baseline | b-AP15: 50 μM; VLX1570: 10 μM IC50 |
| Quantified Difference | RA-9 is 2.5-fold more potent than b-AP15 and 2-fold less potent than VLX1570 |
| Conditions | In vitro proteasomal DUB activity assay targeting UCHL5 and USP14 |
Why This Matters
This concentration differential dictates that RA-9 cannot be dose-equivalently substituted with b-AP15 or VLX1570 in experimental protocols without introducing confounding potency variables.
- [1] Narayanan S, Cai CY, Assaraf YG, Guo HQ, Cui Q, Wei L, et al. Targeting the ubiquitin-proteasome pathway to overcome anti-cancer drug resistance. Drug Resist Updat. 2020;48:100663. Table 2. View Source
